

# Technical Guide: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2)

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## Compound of Interest

Compound Name: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Cat. No.: B12369247

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2** (Sotolon-d2), a deuterated isotopologue of the potent aroma compound sotolon. This guide covers its commercial availability, applications in quantitative analysis, detailed experimental protocols, and the biochemical and chemical pathways of its non-deuterated counterpart.

## Commercial Availability

Direct, off-the-shelf commercial suppliers for **3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2** (CAS: 121050-07-9) are limited, as it is a specialized analytical standard. However, several companies specializing in stable isotope-labeled compounds offer custom synthesis services and may be able to provide Sotolon-d2 upon request.

Potential Custom Synthesis Suppliers:

- Cambridge Isotope Laboratories, Inc.
- Alfa Chemistry
- Revvity

Researchers are advised to contact these or similar suppliers to inquire about custom synthesis, purity, isotopic enrichment, and pricing.

## Quantitative Data and Applications

Sotolon-d2 is primarily utilized as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of sotolon in complex matrices. Its use corrects for matrix effects and variations in sample preparation and instrument response, making it the gold standard for sotolon analysis. The following table summarizes representative quantitative data from studies that have employed isotopically labeled sotolon.

Application Area	Matrix	Concentration Range Quantified	Analytical Method	Reference
Food & Beverage (Wine)	Port Wine	5 - 958 µg/L	GC-MS	[1]
Food & Beverage (Wine)	Fortified Wines	6.3 - 810 µg/L	LC-MS/MS	[2][3]
Food & Beverage (Soft Drinks)	Citrus Soft Drinks	Not specified (off-flavor analysis)	HRGC-MS	[4][5][6]
Food & Beverage (Walnuts)	Walnut Kernels	~10 µg/kg	GC-MS	[7]
Clinical Research (MSUD)	Human Urine	Not specified (presence confirmed)	enantio-MDGC-MS	[8]

## Experimental Protocols

The following are detailed methodologies for the quantification of sotolon using an isotopically labeled internal standard, compiled from established research literature.

## Protocol 1: Quantification of Sotolon in Wine using SPE and GC-MS

This protocol is adapted from methods described for the analysis of flavor compounds in wine. [\[9\]](#)

### 1. Sample Preparation and Extraction:

- To 50 mL of wine, add a precise amount of Sotolon-d2 solution (in ethanol) as the internal standard.
- Perform a Solid-Phase Extraction (SPE) using a cartridge filled with 800 mg of LiChrolut EN resin.
- Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove interferences.
- Elute the analytes with 6 mL of dichloromethane.
- Concentrate the extract to a final volume of approximately 100  $\mu$ L under a gentle stream of nitrogen.

### 2. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC or similar.
- Column: DB-FFAP capillary column (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Injection: 1  $\mu$ L, splitless mode at 250°C.
- Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 4°C/min, and hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977A MS or similar.
- Ionization: Chemical Ionization (CI) with isobutane as the reactant gas or Electron Ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM).
- Sotolon (unlabeled): Monitor target ion (e.g., m/z 128 or 129).
- Sotolon-d2 (labeled): Monitor target ion (e.g., m/z 131).
- Quantification: Calculate the concentration of sotolon based on the peak area ratio of the unlabeled analyte to the deuterated internal standard and a corresponding calibration curve.

## Protocol 2: Quantification of Sotolon in Fortified Wines using LLE and LC-MS/MS

This protocol is based on a rapid determination method developed for fortified wines.<sup>[2][3]</sup>

### 1. Sample Preparation and Extraction:

- Spike 5 mL of fortified wine with the Sotolon-d2 internal standard.
- Place the sample into a 50 mL PTFE centrifuge tube.
- Perform a single-step liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane.
- Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Carefully collect the organic (bottom) layer.
- Evaporate the solvent to dryness under a nitrogen stream.
- Reconstitute the residue in 1 mL of 0.1% formic acid in water.
- Filter the final solution through a 0.22 µm syringe filter before analysis.

### 2. LC-MS/MS Analysis:

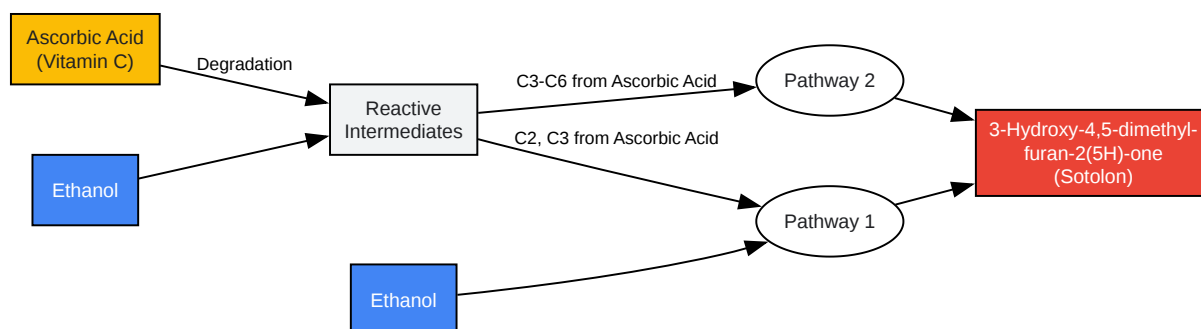
- Liquid Chromatograph: Shimadzu Nexera UPLC or similar.
- Column: Waters Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate sotolon from matrix components (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI), positive mode.
- Mode: Multiple Reaction Monitoring (MRM).
- Sotolon (unlabeled): Monitor transition  $m/z$  129.1 → 55.1 (for quantification) and 129.1 → 83.0 (for confirmation).<sup>[2]</sup>
- Sotolon-d2 (labeled): Determine the appropriate MRM transition for the deuterated standard (e.g.,  $m/z$  131.1 → 57.1 or other relevant fragment).
- Quantification: Create a calibration curve by plotting the peak area ratio of sotolon to Sotolon-d2 against the concentration.

## Signaling and Formation Pathways

The following diagrams illustrate key pathways involving the formation of sotolon, the non-deuterated analog of the target compound.

## Sotolon Formation in Food Systems

Sotolon can form in various foods and beverages through different chemical pathways, particularly during storage or aging. One notable pathway involves the degradation of ascorbic acid (Vitamin C) in the presence of ethanol.[4][5][6]

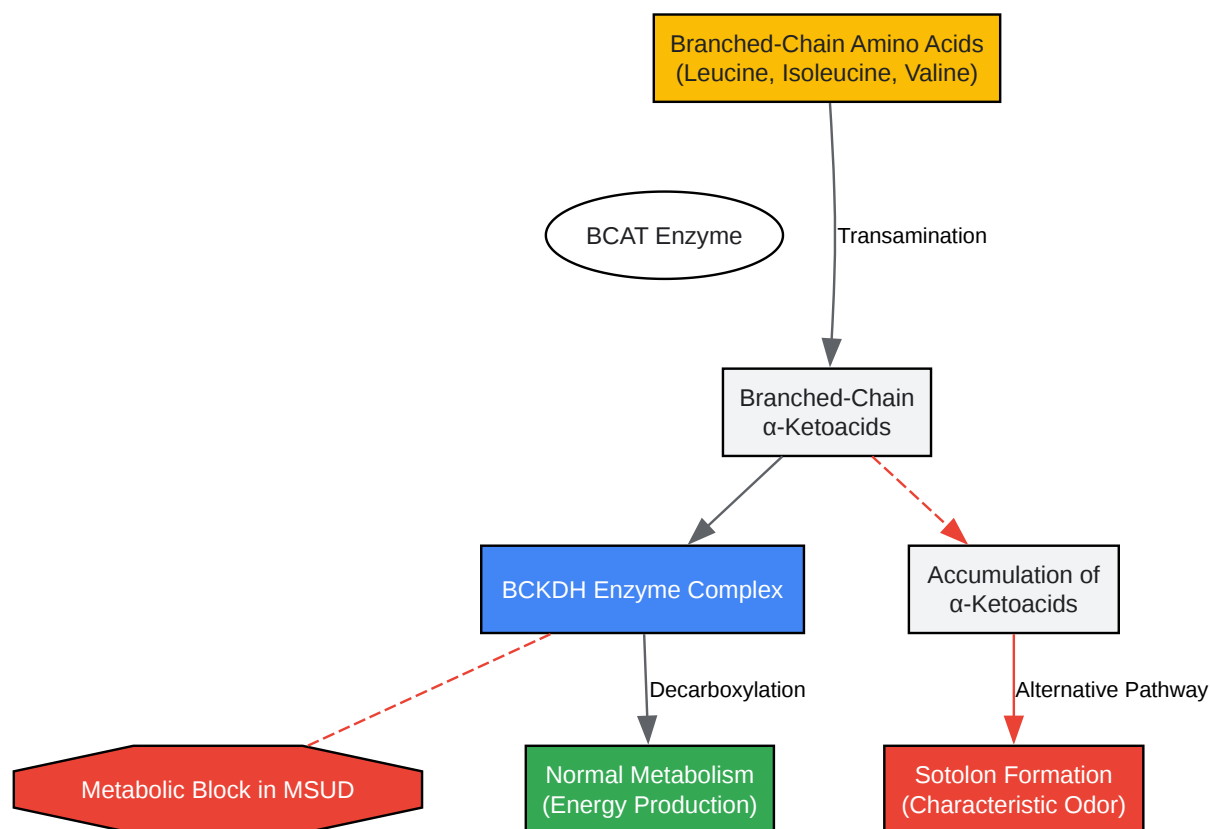


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Caption: Postulated formation pathways of sotolon from ascorbic acid and ethanol during food storage.

## Sotolon Formation in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder where the body cannot properly process certain branched-chain amino acids (BCAAs). This leads to a buildup of BCAAs and their toxic byproducts, including sotolon, which causes the characteristic maple syrup odor in affected individuals.[8][10][11]



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Caption: Simplified biochemical pathway in MSUD leading to sotolon formation.

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